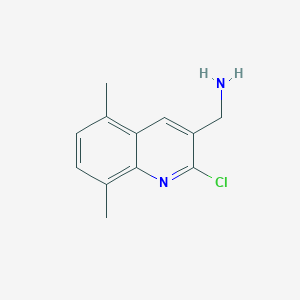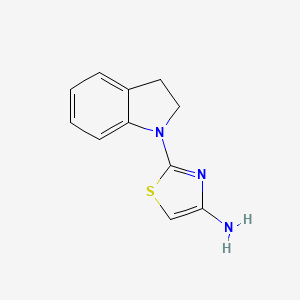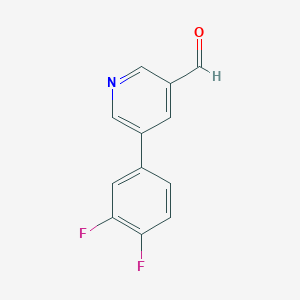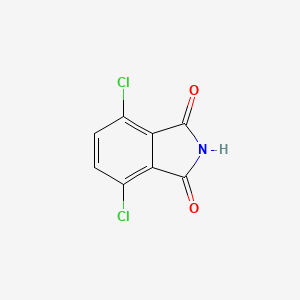
(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5,8-dimethylquinolin-3-yl)methanamine typically involves the reaction of 2-chloro-5,8-dimethylquinoline with a suitable amine source under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine has several scientific research applications:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline: Shares the chloroquinoline core but lacks the dimethyl and methanamine groups.
5,8-Dimethylquinoline: Similar structure but without the chloro and methanamine groups.
Quinoline: The parent compound without any substitutions.
Uniqueness
(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine is unique due to its specific substitutions, which may confer distinct biological and chemical properties compared to its analogs .
Eigenschaften
Molekularformel |
C12H13ClN2 |
|---|---|
Molekulargewicht |
220.70 g/mol |
IUPAC-Name |
(2-chloro-5,8-dimethylquinolin-3-yl)methanamine |
InChI |
InChI=1S/C12H13ClN2/c1-7-3-4-8(2)11-10(7)5-9(6-14)12(13)15-11/h3-5H,6,14H2,1-2H3 |
InChI-Schlüssel |
IIMDXQGVAGMHKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11888254.png)

![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11888257.png)


![4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11888264.png)

![10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11888269.png)
![3-Ethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11888272.png)
